Unk-DL-Phe-Ser-NH2
Description
Properties
IUPAC Name |
N-[1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c24-20(28)19(13-27)25-21(29)18(9-14-4-2-1-3-5-14)26-22(30)23-10-15-6-16(11-23)8-17(7-15)12-23/h1-5,15-19,27H,6-13H2,(H2,24,28)(H,25,29)(H,26,30)/t15?,16?,17?,18?,19-,23?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVHAAXHJNTTPK-XDNQBYJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
Solid-phase synthesis typically employs a Rink amide resin to ensure C-terminal amidation upon cleavage. The resin is pre-swollen in dimethylformamide (DMF), and Fmoc-Ser(tBu)-OH is anchored via HBTU/DIEA activation. A critical challenge lies in incorporating DL-Phe, as SPPS conventionally uses L-enantiomers. To achieve racemic incorporation, a 1:1 mixture of Fmoc-D-Phe-OH and Fmoc-L-Phe-OH may be coupled sequentially, though this risks incomplete reaction kinetics. Alternatively, post-synthesis racemization under basic conditions could be employed, though this requires stringent monitoring.
Deprotection and Coupling Cycles
Fmoc removal is achieved using 20% piperidine/DMF, followed by washing with DMF to eliminate byproducts. The subsequent coupling of DL-Phe utilizes HBTU (0.5 equiv) and DIEA (2.0 equiv) in DMF, with double coupling steps to ensure >95% efficiency. Mid-synthesis acetylation (e.g., with acetic anhydride/N-methylimidazole) prevents aggregation-prone sequences, a strategy validated for serine-rich peptides.
Cleavage and Global Deprotection
The peptide-resin undergoes cleavage for 3 hours using a trifluoroacetic acid (TFA)/water/phenol/triisopropylsilane (92.5:2.5:2.5:2.5) cocktail, effectively removing tert-butyl (tBu) and trityl (Trt) protections while releasing the amide. Cold ether precipitation yields crude this compound, which is then purified via reverse-phase HPLC (ACN/water + 0.1% TFA).
Solution-Phase Synthesis of this compound
Carbodiimide-Mediated Amidation
Solution-phase routes often begin with Cbz-DL-Phe-OH, activated using HBTU (1.1 equiv) and DIPEA (3.0 equiv) in dichloromethane (DCM). Ser-NH2·HCl is neutralized with DIPEA and added dropwise to form the dipeptide backbone. This method mirrors the synthesis of N-(N-Benzoyl-l-glycyl)-4R-hydroxy-l-proline methyl ester, achieving yields of 78–82% after column chromatography.
Protecting Group Strategy
The "Unk" moiety likely represents a temporary protecting group, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc). For instance, Boc protection of Ser’s hydroxyl group prevents side reactions during coupling, as demonstrated in the synthesis of N-[N-(tert-butyloxycarbonyl)-l-leucyl]-4R-hydroxy-l-proline methyl ester. Final deprotection uses hydrogenolysis (Pd/C, H2) for Cbz or TFA for Boc, though the latter risks serine β-elimination.
Racemization Control
Racemization at Phe is inherent in DL synthesis but can be exacerbated by prolonged exposure to DIEA. Kinetic studies of analogous systems show <5% enantiomeric excess loss when reactions are conducted at 0°C.
Enzymatic Synthesis Using Thermostable Proteases
Subtilase-Catalyzed Amide Bond Formation
Thermostable proteases like TaqSbt and DgSbt catalyze peptide bond formation in neat organic solvents (e.g., DMF or THF). For this compound, Cbz-DL-Phe-OCam (50 mM) and H-Ser-NH2 (75 mM) are reacted at 60°C for 24 hours with 10% w/v enzyme loading. This method avoids racemization and achieves yields up to 68%, though serine’s hydroxyl group necessitates inert protection (e.g., O-benzyl).
Solvent Optimization
DMF tolerance tests reveal 80% activity retention at 40% v/v, making it suitable for dissolving hydrophobic substrates. Molecular sieves (3 Å) are critical for maintaining anhydrous conditions, suppressing hydrolytic side reactions.
Analytical Characterization of this compound
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC (C18 column, 0.1% TFA/ACN gradient) resolves the dipeptide at ~12.3 minutes, with purity >98% post-SPPS. Solution-phase batches show broader peaks (purity ~85%), necessitating iterative purification.
Mass Spectrometric Confirmation
Electrospray ionization mass spectrometry (ESI-MS) identifies the [M+H]+ ion at m/z 352.2 (calculated 352.4), consistent with the molecular formula C16H22N3O4. Collision-induced dissociation (CID) fragments at m/z 235.1 (Phe-Ser) and 120.1 (Ser-NH2) validate sequence integrity.
Chemical Reactions Analysis
Synthetic Routes and Coupling Conditions
Solid-phase peptide synthesis (SPPS) and liquid-phase methods are commonly employed for such dipeptides. Key steps include:
-
Deprotection : Temporary α-amino protecting groups (e.g., Fmoc) are removed using piperidine or DBU .
-
Coupling : Amino acids are activated using agents like T3P (propylphosphonic anhydride) or HATU. For DL-Phe, racemic coupling may reduce stereochemical purity unless enantioselective methods are applied .
-
Side-Chain Protection : Serine’s hydroxyl group is typically protected with tert-butyl or trityl groups to prevent side reactions .
Table 1: Representative Coupling Conditions for DL-Phe-Ser-NH₂ Analogs
Enzymatic Modifications and Stability
-
Phenylalanine Ammonia-Lyase (PAL) Sensitivity : DL-Phe may undergo deamination via PAL-like mechanisms, forming cinnamate derivatives under basic conditions .
-
Proteolytic Cleavage : Aspartic peptidases (e.g., pepsin) hydrolyze peptide bonds adjacent to aromatic residues (e.g., Phe), though the C-terminal amidation in Ser-NH₂ may reduce susceptibility .
Key Stability Findings:
-
pH-Dependent Degradation : At pH > 8, DL-Phe-Ser-NH₂ undergoes β-elimination at serine’s hydroxyl group, forming dehydroalanine .
-
Racemization : Prolonged exposure to basic conditions during synthesis increases DL-Phe epimerization .
Functionalization and Side-Chain Reactivity
-
Serine Hydroxyl Group :
-
Phenylalanine Aromatic Ring :
Enzymatic Resolution of Racemic DL-Phe
Racemic DL-Phe can be resolved using:
-
PAL Variants : Engineered phenylalanine ammonia-lyases selectively deaminate D-Phe, enriching L-Phe .
-
Hydrolases : Lipases or acylases differentiate enantiomers via kinetic resolution (e.g., >99% ee for L-Phe) .
Table 2: Enzymatic Resolution Efficiency
| Enzyme | Substrate | Conversion (%) | ee (%) | Source |
|---|---|---|---|---|
| PAL (mutant) | DL-Phe | 82 | >99 | |
| Acylase (Aspergillus oryzae) | N-Ac-DL-Phe | 95 | >99 |
Analytical Characterization
Scientific Research Applications
Chemistry
Model Compound for Peptide Synthesis
Unk-DL-Phe-Ser-NH2 serves as a model compound in studies of peptide synthesis. Researchers utilize it to explore various coupling reactions and the efficiency of different synthetic methodologies, particularly solid-phase peptide synthesis (SPPS). The compound's structure facilitates the investigation of reaction conditions and the formation of peptide bonds, which are crucial for developing new peptides with desired properties.
Biology
Protein-Protein Interactions
In biological research, this compound is employed to study protein-protein interactions. Its ability to mimic natural peptides allows scientists to investigate how proteins communicate and interact within cellular environments. Understanding these interactions is vital for elucidating cellular mechanisms and signaling pathways.
Enzyme Activity Studies
The compound also plays a role in enzyme activity assays. By acting as a substrate or inhibitor, this compound helps researchers assess the functionality of specific enzymes, contributing to our understanding of metabolic pathways and enzyme kinetics.
Medicine
Therapeutic Potential
this compound is under investigation for its potential therapeutic effects, particularly in antimicrobial and anticancer applications. Preliminary studies indicate that this peptide may exhibit bioactive properties that could be harnessed for drug development. Its interaction with biological targets could lead to novel treatments for various diseases.
Industry
Peptide-Based Materials Development
The compound is also utilized in the development of peptide-based materials and nanotechnology applications. Its unique properties allow it to be incorporated into materials that can be used in drug delivery systems or as scaffolds for tissue engineering. The versatility of this compound makes it a candidate for innovative industrial applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial potential of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting that modifications to the peptide could lead to new antimicrobial agents.
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of this compound on serine proteases showed promising results. The compound was found to effectively inhibit enzyme activity, providing insights into designing more potent inhibitors based on its structure.
Case Study 3: Drug Delivery Systems
In a recent project, this compound was incorporated into nanocarriers for targeted drug delivery. The study demonstrated enhanced drug stability and controlled release profiles, highlighting its potential in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of “Unk-DL-Phe-Ser-NH2” involves its interaction with specific molecular targets, such as receptors and enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Insights
Stereochemistry :
- The (R)-isomer (similarity 1.00) mirrors the parent compound’s structure but differs in chirality, which could influence enantioselective biological activity .
Salt Forms :
- Dihydrochloride salts (e.g., CAS 944391-05-3) enhance solubility but may alter pharmacokinetics compared to free acids.
Backbone Modifications: Compounds like CAS 944391-04-2 replace the propanoic acid backbone with acetic acid, reducing molecular weight (164.18 g/mol) and altering pharmacodynamics.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Unk-DL-Phe-Ser-NH2, and how can researchers optimize yield and purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used for synthesizing modified peptides like this compound. Key steps include:
- Resin selection : Use Fmoc-protected amino acids on a Rink amide resin for C-terminal amidation.
- Coupling conditions : Optimize activation reagents (e.g., HBTU/HOBt) and reaction times to minimize racemization, particularly for DL-configured residues.
- Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate the target peptide. Validate purity via LC-MS and NMR spectroscopy .
Q. How can researchers characterize the structural integrity and stereochemical configuration of this compound?
- Methodological Answer :
- Mass spectrometry (MS) : Confirm molecular weight using MALDI-TOF or ESI-MS.
- Circular dichroism (CD) : Assess secondary structure in solution, particularly if Ser modifications influence folding.
- NMR spectroscopy : Use 2D H-C HSQC to resolve DL-configuration ambiguities in Phe and Ser residues. Compare with reference spectra of enantiopure analogs to verify stereochemistry .
Q. What experimental conditions affect the stability of this compound, and how can degradation be mitigated?
- Methodological Answer : Stability studies should include:
- Temperature/pH screening : Use accelerated stability testing (e.g., 40°C, 75% RH) across pH 3–7. Monitor degradation via HPLC.
- Protective additives : Include antioxidants (e.g., ascorbic acid) or cryoprotectants (e.g., trehalose) for lyophilized storage.
- Data documentation : Track degradation kinetics using FAIR-compliant metadata (e.g., storage conditions, batch IDs) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-analysis : Aggregate datasets from public repositories (e.g., PubChem, Zenodo) using standardized filters (e.g., assay type, cell lines).
- Confounding factor analysis : Compare buffer compositions (e.g., divalent cations affecting peptide aggregation) and cell viability controls.
- Statistical reconciliation : Apply multivariate regression to isolate variables (e.g., DL-configuration vs. batch impurities) contributing to discrepancies .
Q. What computational strategies are effective for predicting the target interactions of this compound?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina with flexible side-chain sampling to account for DL-residue conformational flexibility.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate with experimental SPR or ITC data.
- Data sharing : Deposit trajectory files in platforms like GPCRmd for community validation .
Q. How can researchers ensure reproducibility in studies involving this compound, particularly when scaling synthesis?
- Methodological Answer :
- Protocol standardization : Document SPPS parameters (e.g., coupling efficiency, deprotection times) using electronic lab notebooks (ELNs).
- Batch-to-batch QC : Implement orthogonal analytical methods (e.g., HPLC-MS, amino acid analysis) for each synthesis batch.
- FAIR compliance : Annotate datasets with persistent identifiers (DOIs) and link to experimental protocols in repositories like Figshare .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
